molecular formula C26H24ClN3O2 B2965536 N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 932469-71-1

N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2965536
CAS No.: 932469-71-1
M. Wt: 445.95
InChI Key: VTBDQDZZXFRHSG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic organic compound provided for chemical and pharmaceutical research. This molecule features a quinolin-2-one core, a structure present in compounds studied for various biological activities. The specific presence of the 4-chlorophenyl and 4-methylphenyl (p-tolyl) groups suggests potential for investigation in areas such as antimicrobial or antitumor research, as similar structural motifs are found in bioactive molecules . The mechanism of action for this specific compound is not yet fully characterized and is a subject for ongoing research. As a reference, the molecular formula is C26H20ClN5O3 and the molecular weight is 485.9 . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-methyl-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-17-4-9-22(10-5-17)28-15-20-14-19-6-3-18(2)13-24(19)30(26(20)32)16-25(31)29-23-11-7-21(27)8-12-23/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBDQDZZXFRHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)C)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight Notable Data/Activity Reference
Target Compound Quinoline 7-methyl, 3-[(4-methylphenyl)aminomethyl], 4-chlorophenyl-acetamide - - -
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Quinoline 6-chloro, 3-sulfanyl, 4-phenyl, 4-methylphenyl-acetamide 434.94 g/mol Structural analogue with sulfanyl group; potential differences in hydrogen bonding
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Coumarin (Chromen) 4-methyl, 2-chloro-2-phenylacetyl - Superior in vitro anti-inflammatory activity vs. ibuprofen
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol 3,4-dichlorophenyl, 1,5-dimethyl-3-oxo-2-phenyl - Crystal structure reveals R22(10) hydrogen-bonded dimers; enhanced stability
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone 4-acetyl, 6,6-dimethyl, 4-isopropylphenyl-acetamide 347.38 g/mol Synthesized via acetylation; characterized by NMR and mass spectrometry

Key Structural and Functional Differences

Core Heterocycle Variations

  • Quinoline vs.
  • Pyrazol vs. Quinoline (): The pyrazol-based compound’s rigid dihydro structure facilitates intermolecular hydrogen bonding (R22(10) dimers), possibly improving crystallinity and thermal stability compared to the more flexible quinoline system .

Substituent Effects

  • Sulfanyl vs.
  • Chlorophenyl vs. Dichlorophenyl (): The 3,4-dichlorophenyl group in increases steric bulk and electron-withdrawing effects, which may enhance receptor interaction but reduce metabolic stability .

Biological Activity

N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

The compound has a molecular formula of C24H25ClN2OC_{24}H_{25}ClN_{2}O with a molecular weight of 398.92 g/mol. Its structure features a quinoline core, which is known for various biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives within this chemical class demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Anticancer Activity

The quinoline derivatives have been investigated for their anticancer potential. A study demonstrated that certain analogs of this compound exhibited selective cytotoxicity against tumorigenic cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Case Study: Anticancer Efficacy
In a study involving the synthesis of 4-alkoxyquinolines, it was found that these compounds could inhibit the growth of various cancer cell lines, suggesting a promising avenue for cancer therapy . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring could enhance potency.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibitory activity was quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Acetylcholinesterase157.31
Butyrylcholinesterase46.42

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition: By binding to active sites on enzymes like AChE, it prevents substrate binding and subsequent reaction.
  • DNA Interaction: Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Antioxidant Properties: The presence of certain functional groups may confer antioxidant properties, reducing oxidative stress in cells.

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